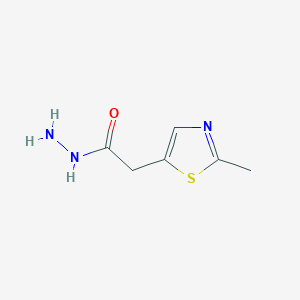
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol medium under reflux conditions. The resulting product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron transfer reactions, which can modulate enzyme activity and receptor binding. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by inducing apoptosis .
Comparison with Similar Compounds
2-(2-Methyl-1,3-thiazol-5-yl)acetohydrazide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of biological activities and potential applications in various fields. Its versatility makes it a valuable compound for further research and development.
Properties
CAS No. |
571149-82-1 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-3-5(11-4)2-6(10)9-7/h3H,2,7H2,1H3,(H,9,10) |
InChI Key |
GGPNNXCBJKYINC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















